molecular formula C11H15ClN2O2S2 B5476514 2-[(5-chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

2-[(5-chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5476514
M. Wt: 306.8 g/mol
InChI Key: BGBVCBFBWDUVSB-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a complex organic compound characterized by its unique structure, which includes a sulfur atom bonded to a chlorine atom and a pyrrolopyrazine ring system

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S2/c12-10-3-4-11(17-10)18(15,16)14-7-6-13-5-1-2-9(13)8-14/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBVCBFBWDUVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine typically involves multiple steps, starting with the preparation of the core pyrrolopyrazine structure. One common approach is the reaction of appropriate precursors under controlled conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure or to introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonyl chlorides, while reduction reactions can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has shown potential as a bioactive molecule. It has been studied for its antimicrobial, anti-inflammatory, and antiviral properties.

Medicine: The compound has been investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

  • 2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: The compound .

  • 2-[(5-Methyl-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: A structurally similar compound with a methyl group instead of a chlorine atom.

  • 2-[(5-Bromo-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine: Another similar compound with a bromine atom.

Uniqueness: The presence of the chlorine atom in 2-[(5-Chloro-2-thienyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine distinguishes it from its counterparts, potentially leading to different biological activities and chemical properties.

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